

# Cyclovirobuxine D molecular structure and chemical formula

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Compound of Interest		
Compound Name:	Cyclovirobuxine	
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An In-depth Technical Guide to Cyclovirobuxine D

Authored by: Gemini December 2025
Abstract

**Cyclovirobuxine** D (CVB-D), a steroidal alkaloid extracted from plants of the Buxus genus, notably Buxus microphylla, is a compound of significant interest in the fields of pharmacology and drug development.[1][2][3] Historically used in traditional Chinese medicine, it is the active pharmaceutical ingredient in the drug Huangyangning, which is approved for the treatment of cardiovascular and cerebrovascular diseases.[1][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological activities of **Cyclovirobuxine** D, with a focus on its signaling pathway interactions. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this compound.

# **Molecular Structure and Chemical Identity**

**Cyclovirobuxine** D is a complex steroidal alkaloid derived from pregnane.[1] Its chemical identity is well-established through various analytical techniques.

# **Chemical Formula and Molecular Weight**



The chemical formula for **Cyclovirobuxine** D is C<sub>26</sub>H<sub>46</sub>N<sub>2</sub>O.[2][3][5][6][7] This composition gives it a molecular weight of approximately 402.66 g/mol .[2][5][6][7][8]

#### **Structural Representation**

The precise spatial arrangement of atoms in **Cyclovirobuxine** D is critical to its biological function. The structure is formally named according to IUPAC nomenclature and can be represented in various chemical formats.

- IUPAC Name: (1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.0<sup>1</sup>,3.0<sup>3</sup>,8.0<sup>12</sup>,1<sup>6</sup>]octadecan-14ol[2][7]
- SMILES: C--INVALID-LINK--[C@@]1([H])--INVALID-LINK--C[C@@]2(C)
   [C@]3([H])CC[C@@]4([H])C(C)(C)--INVALID-LINK--CC[C@]4(C5)[C@]35CC[C@@]21C[3]
   [6]
- InChi Key: GMNAPBAUIVITMI-ABNIRSKTSA-N[2][3][6][7]

# Physicochemical and Pharmacokinetic Data

The physicochemical properties of **Cyclovirobuxine** D influence its formulation, delivery, and pharmacokinetic profile. The compound presents as a white to beige crystalline powder.[2][5][6]

## **Physicochemical Properties**

The following table summarizes key physicochemical data for **Cyclovirobuxine** D.



Property	Value	Reference(s)
Melting Point	219-222 °C	[2]
Boiling Point	495.7 °C at 760 mmHg	[2]
Density	~1.1 g/cm³	[2]
Solubility	Soluble in chloroform, methanol, ethanol, and DMSO. [2][5] Slightly soluble in acetone.[5] Poorly soluble in water.[1][2]	[1][2][5]
рКа	15.12 ± 0.70 (Predicted)	[5]
Purity (Assay)	≥90% (HPLC)	[6]

# **Pharmacokinetic and Toxicity Data**

The following table summarizes key pharmacokinetic and toxicity data for **Cyclovirobuxine** D.

Parameter	Species	Value	Reference(s)
LD50	Mice	8.9 mg/kg (intravenous)	[5][8]
LD50	Mice	9.2 mg/kg (intraperitoneal)	[5][8]
LD50	Mice	293 mg/kg (gavage)	[5][8]
IC50	HEK293	19.7 μM (for ERG potassium channel blockade)	[3]

# **Biological Activity and Signaling Pathways**

**Cyclovirobuxine** D exhibits a wide range of biological activities, primarily impacting the cardiovascular system and demonstrating potential as an anticancer agent. Its mechanisms of action involve the modulation of several key signaling pathways.



#### **Cardiovascular Effects**

CVB-D is clinically used for cardiovascular diseases such as coronary heart disease, angina pectoris, and arrhythmia.[1] Its therapeutic effects are attributed to several mechanisms:

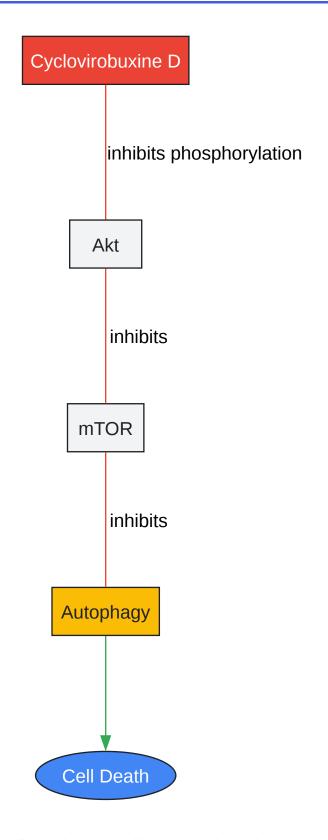
- Calcium Ion Modulation: It enhances the utilization of intracellular Ca<sup>2+</sup> and prevents its loss, which is protective in heart failure.[5][8]
- Vasodilation: It induces coronary vasodilation, a mechanism linked to the release of nitric oxide (NO) from endothelial cells.[5][8]
- Cardioprotection: It protects cardiomyocytes from hypoxic and oxidative damage and can reduce the infarct size after coronary artery ligation in rats.[5][8]
- Ion Channel Inhibition: It potently inhibits voltage-gated Cav3.2 T-type calcium channels, which contributes to its analgesic effects and may play a role in its cardiovascular actions.[9]

## **Anticancer Activity and Associated Pathways**

Recent studies have highlighted the anticancer properties of **Cyclovirobuxine** D in various cancer cell lines, including gastric, breast, and hepatocellular carcinoma.[2][4][10]

**Cyclovirobuxine** D induces autophagy-associated cell death in cancer cells by inhibiting the Akt/mTOR signaling pathway.[2][3][10] The suppression of Akt and mTOR phosphorylation is a key event in this process.



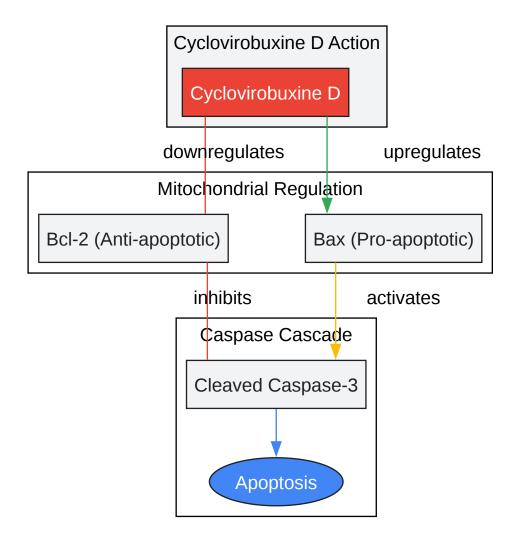


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Caption: Inhibition of the Akt/mTOR pathway by **Cyclovirobuxine** D, leading to autophagy and cell death.



CVB-D can induce apoptosis in cancer cells through the mitochondrial pathway.[2][3][10] This involves the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[10]



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Caption: **Cyclovirobuxine** D induces mitochondria-mediated apoptosis via Bcl-2/Bax and Caspase-3.

# **Experimental Methodologies**

The characterization and study of **Cyclovirobuxine** D involve a range of analytical and biological techniques. While detailed, step-by-step protocols are proprietary or specific to individual studies, the general methodologies employed are outlined below.



#### **Isolation and Purification**

Protocol: Cyclovirobuxine D is typically extracted from the leaves and bark of Buxus microphylla. The process involves solvent extraction followed by chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate and purify the compound to a high degree (e.g., ≥90%).[6] Purity is confirmed by analytical HPLC.

#### Structural Elucidation

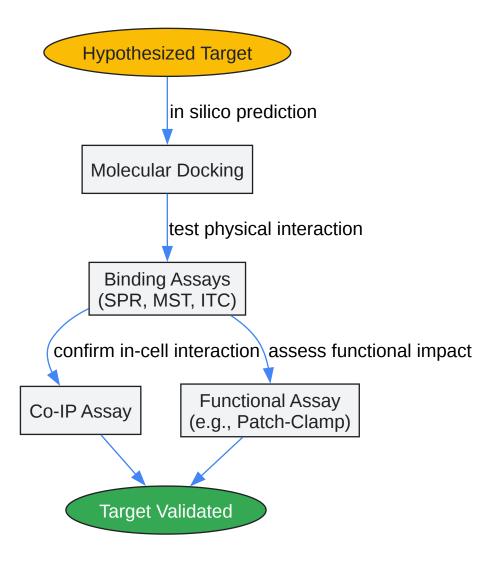
 Protocol: The definitive structure of Cyclovirobuxine D was established using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Mass spectrometry (e.g., LC-MS/MS) is used to confirm the molecular weight and fragmentation patterns.[1]

# **In Vitro Binding and Activity Assays**

- Protocol: To investigate the molecular targets of CVB-D, a variety of biophysical and biochemical assays are utilized. These include:
  - Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST): To quantify the binding affinity and kinetics between CVB-D and target proteins.[1]
  - Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding interactions.[1]
  - Co-immunoprecipitation (Co-IP): To identify protein-protein interactions that are modulated by CVB-D.[1]
  - Whole-Cell Patch-Clamp Electrophysiology: Used to measure the inhibitory effect of CVB-D on ion channels, such as the ERG potassium channel and Cav3.2 calcium channels, in cells engineered to express these specific channels (e.g., HEK293 cells).[3][9]

The workflow for identifying and validating a molecular target for CVB-D is illustrated below.





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